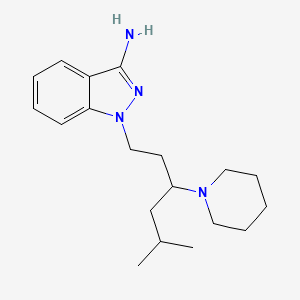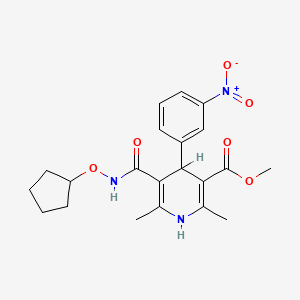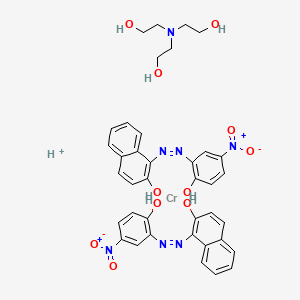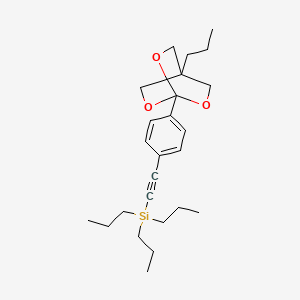
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C19H28N2O.2ClH and a molecular weight of 373.41 This compound is known for its complex structure, which includes a piperidine ring, a phenyl group, and a piperidinoethyl side chain
Preparation Methods
The synthesis of 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with 2-piperidinoethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially in the presence of strong bases or nucleophiles.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives with phenyl and piperidinoethyl groups. 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt. This uniqueness makes it particularly valuable in certain research applications where other compounds may not be as effective.
Properties
CAS No. |
95814-65-6 |
|---|---|
Molecular Formula |
C19H30Cl2N2O |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-phenyl-1-(2-piperidin-1-ylethyl)piperidine-4-carbaldehyde;dihydrochloride |
InChI |
InChI=1S/C19H28N2O.2ClH/c22-17-19(18-7-3-1-4-8-18)9-13-21(14-10-19)16-15-20-11-5-2-6-12-20;;/h1,3-4,7-8,17H,2,5-6,9-16H2;2*1H |
InChI Key |
QWGGDRRCYQHXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCC(CC2)(C=O)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







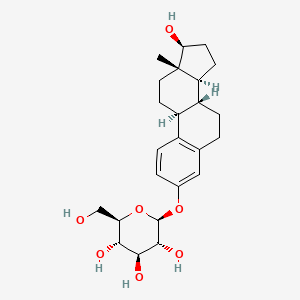
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
